molecular formula C10H13NO3S B2860958 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094219-64-3

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2860958
CAS No.: 1094219-64-3
M. Wt: 227.28
InChI Key: RSIFXGTXQZHDJW-UHFFFAOYSA-N
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Description

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid is a complex organic compound with a molecular formula of C10H13NO3S . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an oxolane ring, also known as tetrahydrofuran, which is a five-membered ring containing an oxygen atom. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The oxolane ring can be introduced through a series of reactions including reduction and dehydration/cyclization in an acidic aqueous solution . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiazole or oxolane rings.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

When compared to similar compounds, 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid stands out due to its unique combination of thiazole and oxolane rings. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H11NO2S
  • Molecular Weight : 185.25 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 65575016

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in several areas:

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The structural features of thiazoles contribute to their ability to inhibit microbial growth by interfering with cellular processes.

Anti-inflammatory Effects

Research indicates that thiazole compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Modulation of Gene Expression : These compounds may influence the expression of genes related to inflammation and apoptosis, leading to reduced disease symptoms or tumor growth.
  • Interaction with Cellular Receptors : Some studies suggest that thiazoles can bind to specific receptors on cell membranes, altering cellular responses.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than 50 μg/mL, indicating strong antibacterial potential .
Anti-inflammatory Effects In vitro assays showed that the compound significantly reduced TNF-alpha levels in macrophages stimulated by LPS, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties Research indicated that treatment with thiazole derivatives led to a reduction in cell viability in various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values ranging from 10–30 μM .

Properties

IUPAC Name

2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIFXGTXQZHDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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